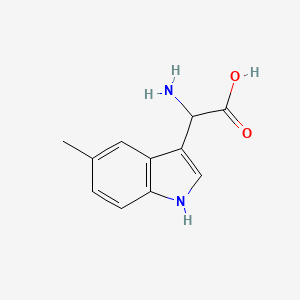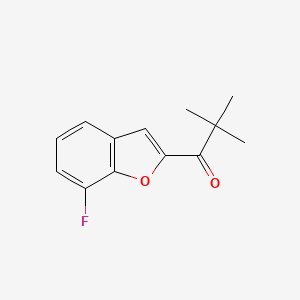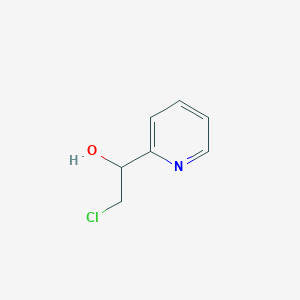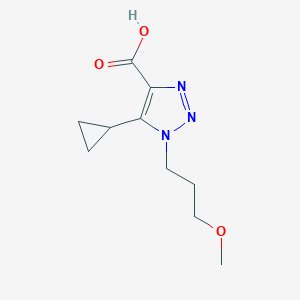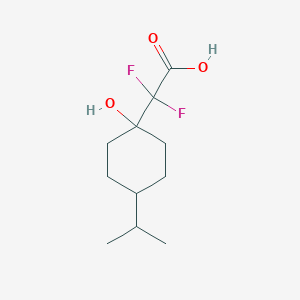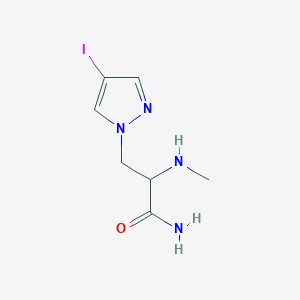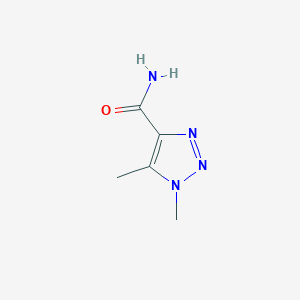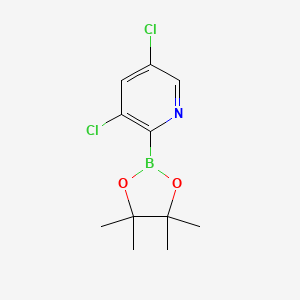
4-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is an organic compound that contains an imidazole ring, a methyl group, and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by subsequent steps to introduce the methyl and methylamino groups . The reaction conditions often include the use of organic solvents like methanol or ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and methylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the molecule.
科学的研究の応用
4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several scientific research applications:
作用機序
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methyl and methylamino groups can enhance the compound’s binding affinity and specificity for these targets .
類似化合物との比較
Similar Compounds
- 4-(1H-Imidazol-1-yl)benzoic acid
- 4-(1H-Imidazol-1-yl)phenol
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
Uniqueness
4-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is unique due to the presence of both a methyl and a methylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
4-imidazol-1-yl-2-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-8(13-5-4-12-7-13)6-10(2,11-3)9(14)15/h4-5,7-8,11H,6H2,1-3H3,(H,14,15) |
InChIキー |
KIVCNGIQSSVHJQ-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(C(=O)O)NC)N1C=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



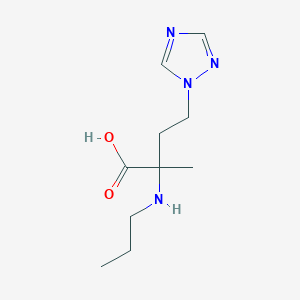
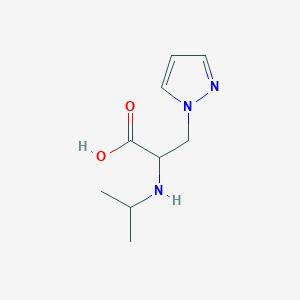
![Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
![methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride](/img/structure/B13627309.png)
